molecular formula C20H14N2O4 B13777801 Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- CAS No. 67905-54-8

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-

Cat. No.: B13777801
CAS No.: 67905-54-8
M. Wt: 346.3 g/mol
InChI Key: PJFVJUNLDVPCGU-UHFFFAOYSA-N
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Description

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out without solvents at room temperature or with heat, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as solvent-free reactions and the use of catalysts like triethylamine in boiling ethanol are employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include phenacyl bromide, triethylamine, and other bidentate reagents. Reaction conditions vary from room temperature to boiling ethanol, depending on the desired product .

Major Products

The major products formed from these reactions include various heterocyclic compounds and substituted derivatives, which are of significant interest for their biological activities .

Properties

CAS No.

67905-54-8

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide

InChI

InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23)

InChI Key

PJFVJUNLDVPCGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Origin of Product

United States

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